3-(3-Methylthiophen-2-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOXZXSGYFTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-yl)aniline hydrochloride typically involves the following steps:
Formation of 3-Methylthiophene: This can be achieved through the methylation of thiophene using methyl iodide in the presence of a strong base such as sodium hydride.
Nitration: The 3-methylthiophene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-methyl-2-nitrothiophene.
Reduction: The nitro group in 3-methyl-2-nitrothiophene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-(3-methylthiophen-2-yl)aniline.
Formation of Hydrochloride Salt: Finally, the free base 3-(3-methylthiophen-2-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Methylthiophen-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the aniline moiety to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(3-Methylthiophen-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine: Although not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It is used in the synthesis of potential drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-Methylthiophen-2-yl)aniline hydrochloride with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-(3-Methylthiophen-2-yl)aniline HCl | C₁₁H₁₂ClNS | 225.73 (calculated) | Not available | 3-Methylthiophen-2-yl, aniline |
| 3-(Thiophen-2-yl)aniline HCl | C₁₀H₁₀ClNS | 211.71 | 1221722-03-7 | Thiophen-2-yl, aniline |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | 1252548-92-7 | Thiophen-2-ylmethyl, 3-methylbenzyl |
| 3-[4-(Trifluoromethyl)phenyl]aniline HCl | C₁₃H₁₀ClF₃N | 292.73 | Not available | 4-Trifluoromethylphenyl, aniline |
Key Observations :
Crystallographic and Analytical Data
- Crystal Structure Analysis: Tools like SHELXL () are critical for resolving structures of similar compounds, such as 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline . The target compound’s methyl group may influence packing motifs or hydrogen bonding.
- Spectroscopic Characterization : IR and NMR data for 3-[(phenylsulfonyl)methyl]aniline HCl (e.g., IR: 3350 cm⁻¹ for N–H stretch ) provide a benchmark for analyzing the target compound’s functional groups.
Biological Activity
3-(3-Methylthiophen-2-yl)aniline hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a methylthiophene moiety attached to an aniline structure, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, effective against various bacterial strains.
- Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in disease pathways.
The biological effects of this compound can be attributed to its interaction with cellular targets. The proposed mechanisms include:
- Reactive Intermediate Formation : The compound can undergo biotransformation to form reactive intermediates that may interact with cellular macromolecules.
- Enzyme Interaction : It may inhibit key enzymes involved in metabolic pathways, thus disrupting normal cellular functions.
Research Findings and Case Studies
A review of recent studies highlights the biological efficacy of this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent effect.
-
Anticancer Assays :
- In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. This indicates a promising potential for development as a chemotherapeutic agent.
-
Enzyme Inhibition :
- The compound was tested for its inhibitory effects on specific enzymes such as cyclooxygenase (COX). Results showed a notable inhibition percentage, indicating its potential use in anti-inflammatory therapies.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant viability reduction |
| Anticancer | MCF-7 | 25 | Cell proliferation inhibition |
| Enzyme Inhibition | COX | 10 | Notable inhibition |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(3-Methylthiophen-2-yl)aniline hydrochloride, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₁₅H₁₅ClN₂ and a molecular weight of 258.75 g/mol . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the aromatic thiophene and aniline moieties.
- Mass Spectrometry (MS) : For molecular ion peak validation.
- X-ray Crystallography : To resolve the crystal structure (see Advanced Questions for details).
- Data Table :
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂ | |
| Molecular Weight | 258.75 g/mol | |
| CAS Number | 50328-50-2 |
Q. What are common synthetic routes for this compound?
- Answer : The compound is typically synthesized via:
- Acid-Base Reaction : Reaction of 3-(3-Methylthiophen-2-yl)aniline with hydrochloric acid to form the hydrochloride salt .
- Multi-Step Organic Synthesis : Starting from thiophene derivatives and aniline precursors, followed by purification via recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?
- Answer : Contradictions in refinement (e.g., thermal parameters, occupancy) can be addressed using:
- SHELXL : Robust refinement of small-molecule structures, especially for high-resolution or twinned data .
- Mercury CSD : For visualizing packing patterns and validating intermolecular interactions (e.g., hydrogen bonding between Cl⁻ and NH₃⁺ groups) .
Q. What strategies are effective for analyzing impurities in this compound?
- Answer : Impurity profiling requires:
- HPLC with UV Detection : To separate and quantify byproducts (e.g., unreacted aniline or thiophene derivatives) .
- LC-MS : For structural identification of trace impurities (<0.1%) .
- Data Table :
| Impurity Type | Analytical Method | Detection Limit | Reference |
|---|---|---|---|
| Unreacted Aniline | HPLC-UV (λ = 254 nm) | 0.01% | |
| Thiophene Byproducts | LC-MS (ESI+) | 0.05% |
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Answer : Use:
- Density Functional Theory (DFT) : To calculate electron density maps of the thiophene ring and predict sites for electrophilic substitution.
- Mercury CSD’s Materials Module : To compare packing patterns with analogous compounds (e.g., 3-chloro-2-methylaniline derivatives) .
Experimental Design Considerations
Q. What experimental controls are critical for reproducibility in synthesis?
- Answer :
- Stoichiometric Precision : Use anhydrous HCl gas for salt formation to avoid hydrolysis .
- Temperature Control : Maintain <30°C during acid addition to prevent decomposition .
Q. How to optimize crystal growth for X-ray diffraction studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
